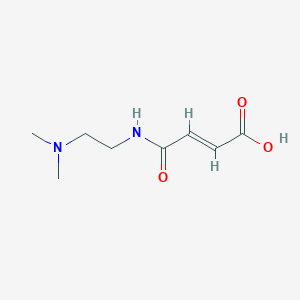

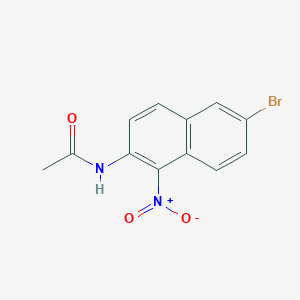

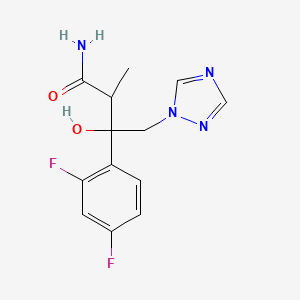

7-Ethoxy-6-nitroquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Etoxi-6-nitroquinazolin-4(3H)-ona es un compuesto heterocíclico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas, que incluyen propiedades antitumorales, antimicrobianas y antiinflamatorias .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 7-Etoxi-6-nitroquinazolin-4(3H)-ona generalmente involucra varios pasos, comenzando con precursores fácilmente disponibles. Un método común implica la nitración de 7-etoxiquinazolin-4(3H)-ona, seguida de purificación y caracterización . Las condiciones de reacción a menudo incluyen el uso de ácidos fuertes como el ácido nítrico y el ácido sulfúrico, y el proceso se lleva a cabo a temperaturas controladas para asegurar un alto rendimiento y pureza.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 7-Etoxi-6-nitroquinazolin-4(3H)-ona no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Etoxi-6-nitroquinazolin-4(3H)-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.

Reducción: El compuesto se puede reducir para formar diferentes derivados con posibles actividades biológicas.

Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales para crear compuestos novedosos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Catalizadores como el paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varias quinazolinonas sustituidas, que a menudo se evalúan por sus actividades biológicas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Se investiga su papel en la inhibición de enzimas y vías específicas.

Medicina: Se explora por sus propiedades antitumorales y antimicrobianas, lo que lo convierte en un candidato para el desarrollo de fármacos.

Industria: Se utiliza en la síntesis de tintes y pigmentos debido a su estructura química estable.

Mecanismo De Acción

El mecanismo de acción de 7-Etoxi-6-nitroquinazolin-4(3H)-ona implica su interacción con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a la interrupción de vías biológicas críticas, como las involucradas en la proliferación y supervivencia celular . El grupo nitro del compuesto juega un papel crucial en su reactividad e interacción con las moléculas biológicas .

Compuestos similares:

- 7-Metoxi-6-nitroquinazolin-4(3H)-ona

- 7-Fluoro-6-nitroquinazolin-4(3H)-ona

- 7-Cloro-6-nitroquinazolin-4(3H)-ona

Comparación: 7-Etoxi-6-nitroquinazolin-4(3H)-ona destaca por su exclusivo grupo etoxi, que le confiere propiedades químicas y biológicas distintas. En comparación con sus contrapartes metoxi, fluoro y cloro, el derivado etoxi a menudo exhibe diferente reactividad y potencia en los ensayos biológicos . Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.

Comparación Con Compuestos Similares

- 7-Methoxy-6-nitroquinazolin-4(3H)-one

- 7-Fluoro-6-nitroquinazolin-4(3H)-one

- 7-Chloro-6-nitroquinazolin-4(3H)-one

Comparison: 7-Ethoxy-6-nitroquinazolin-4(3H)-one stands out due to its unique ethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, fluoro, and chloro counterparts, the ethoxy derivative often exhibits different reactivity and potency in biological assays . This uniqueness makes it a valuable compound for further research and development.

Propiedades

IUPAC Name |

7-ethoxy-6-nitro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-9-4-7-6(3-8(9)13(15)16)10(14)12-5-11-7/h3-5H,2H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHZCGYIBIQASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)

![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)

![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)

![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)

![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)